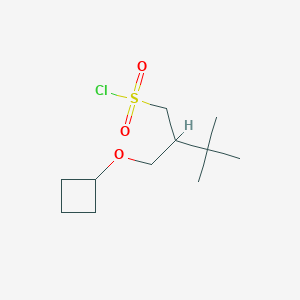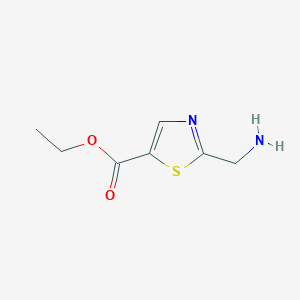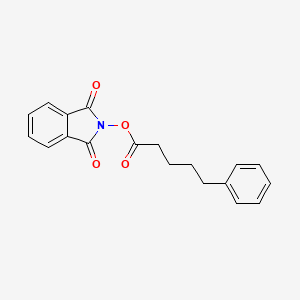
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate is an organic compound belonging to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with benzenepentanoic acid under suitable conditions to yield the desired compound. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process begins with the preparation of the phthalimide intermediate, followed by its reaction with benzenepentanoic acid. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalimides.
科学的研究の応用
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- N-Phthalyl-DL-alanine
- 2-phthalimidopropionic acid
Uniqueness
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl benzenepentanoate is unique due to its specific structure, which combines the phthalimide moiety with a benzenepentanoate group. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, depending on the context of its use.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 5-phenylpentanoate |
InChI |
InChI=1S/C19H17NO4/c21-17(13-7-4-10-14-8-2-1-3-9-14)24-20-18(22)15-11-5-6-12-16(15)19(20)23/h1-3,5-6,8-9,11-12H,4,7,10,13H2 |
InChIキー |
BIKBKLPPRWKLGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13474511.png)

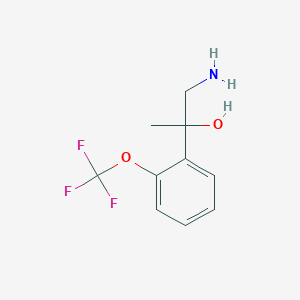
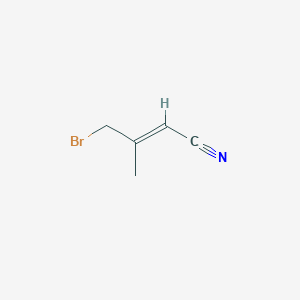


![2-{1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B13474538.png)
![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)

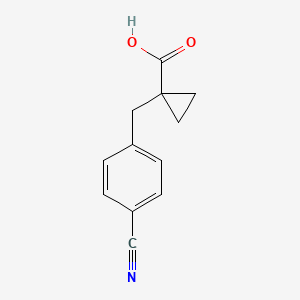
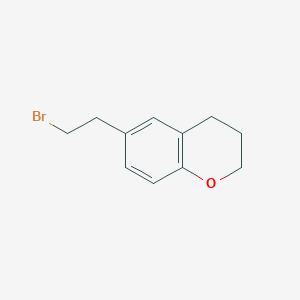
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
